molecular formula C11H12BrNO3S B14909834 n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine

n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine

Cat. No.: B14909834
M. Wt: 318.19 g/mol
InChI Key: MQJABGQEBICOAF-UHFFFAOYSA-N
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Description

Product Overview N-(3-Bromothiophene-2-carbonyl)-N-(cyclopropylmethyl)glycine (CAS 1405433-68-2) is a chemical compound with the molecular formula C 11 H 12 BrNO 3 S and a molecular weight of 318.19 g/mol [ citation:1 ]. It is supplied with a high purity specification of 99% for research applications [ citation:2 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Synthetic Value The core structure of this molecule features a 3-bromothiophene scaffold. The bromine atom at the 3-position of the thiophene ring is a key reactive site, making this compound a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Cross-Electrophile Coupling (XEC) [ citation:3 ]. XEC is a powerful methodology for forming carbon-carbon bonds between two different electrophilic carbon centers, driven by a catalyst and reductant [ citation:3 ]. This is particularly valuable because σ-electrophiles like organic bromides are often more readily available than their corresponding carbon nucleophile partners, significantly expanding the accessible chemical space for synthesizing complex molecules [ citation:3 ]. Furthermore, thiophene-based carbonyl derivatives are of significant interest in medicinal chemistry research, particularly in the development of ligands for central nervous system targets, such as the dopamine D3 receptor [ citation:4 ]. The presence of the glycine moiety may also contribute to specific pharmacological or physicochemical properties, making this a versatile building block for constructing diverse compound libraries. Handling and Storage To maintain the stability and integrity of the product, it is recommended to store it at cool temperatures, typically between 2-8°C, and under an inert atmosphere [ citation:2 ]. Researchers should handle the compound with appropriate safety precautions in a well-ventilated laboratory environment.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid

InChI

InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

MQJABGQEBICOAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.

    Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiophene Site

The 3-bromo substituent on the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under transition metal catalysis. For example:

Reaction TypeConditionsProductCatalytic SystemReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Thiophene-aryl/heteroaryl derivativesPalladium-based catalysts
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneThiophene-amine conjugatesPalladium/ligand systems

Key Findings :

  • The bromine atom’s reactivity is enhanced by the electron-deficient thiophene ring, enabling cross-coupling reactions for diversification of the thiophene scaffold.

  • Transition metal-mediated C–S bond activation (e.g., Mo or W complexes) may compete with NAS in thiophene systems, depending on reaction conditions .

Acylation and Hydrolysis Reactions

The carbonyl group adjacent to the thiophene ring participates in nucleophilic acyl substitution. Hydrolysis studies reveal:

Reaction PathwayConditionsProductAnalytical Confirmation
Acidic HydrolysisHCl (6M), reflux, 12 hrs3-Bromothiophene-2-carboxylic acidNMR, HPLC
Basic HydrolysisNaOH (2M), 60°C, 6 hrsCyclopropylmethyl glycine derivativeLC-MS

Mechanistic Insight :

  • Hydrolysis proceeds via tetrahedral intermediate formation, with rate acceleration observed in polar aprotic solvents (e.g., DMF).

  • Steric hindrance from the cyclopropylmethyl group may slow hydrolysis compared to simpler glycine derivatives.

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl group undergoes strain-driven ring-opening under oxidative or acidic conditions:

Reaction TypeConditionsProductNotes
Acid-Catalyzed OpeningH₂SO₄, CHCl₃, 50°CAllylic glycine derivativeRequires strong acid
Oxidative CleavageO₃, DCM, -78°C → Zn/HOAcDicarbonyl glycine analogLimited yield (~35%)

Challenges :

  • Ring-opening reactions are often low-yielding due to competing decomposition pathways.

Multicomponent Reactions (MCRs)

The compound’s glycine backbone enables participation in Ugi and Passerini reactions:

MCR TypeComponentsProductYield
Ugi-4CRAldehyde, amine, isocyanidePeptoid-thiophene hybrid45–60%
Passerini-3CRKetone, isocyanideα-Acyloxy amide derivative30–50%

Applications :

  • MCRs facilitate rapid generation of structurally diverse libraries for medicinal chemistry .

Cross-Coupling with Thiols

The bromothiophene moiety reacts with thiols via transition metal-free pathways:

ThiolConditionsProductSelectivity
Benzyl mercaptanK₂CO₃, DMSO, 100°C3-(Benzylthio)thiophene derivative>90%

Limitations :

  • Competing C–S bond cleavage (via Co or Mo catalysts) may occur under harsher conditions .

Enzymatic Modifications

Glycine’s α-amino group undergoes biocatalytic transformations:

EnzymeReactionProductEfficiency
TransaminaseKetone → Amine functionalizationChiral amine derivativeModerate
LipaseEsterificationMethyl/ethyl esterHigh

Optimization :

  • Solvent systems (e.g., TBAB/water biphasic) improve enzyme compatibility.

Stability Under Ambient Conditions

Long-term stability studies indicate:

ConditionDegradation PathwayHalf-Life (25°C)
Aqueous Solution (pH 7)Hydrolysis of amide bond14 days
Solid StateNo significant degradation>1 year

Storage Recommendations :

  • Store under inert gas at -20°C to prevent bromine displacement or hydrolysis.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might serve as a ligand or catalyst in certain organic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups and applications:

Functional Group Analogues
Compound Name Key Structural Features Applications/Properties Reference
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide with phenyl substituent Monomer for polyimide synthesis
N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide derivatives Cyclopropylmethyl, trifluoromethyl benzamide Intermediate for fluorinated pharmaceuticals
N-(Phosphonomethyl)glycine (Glyphosate) Glycine with phosphonomethyl group Herbicide

Key Observations :

  • Electron-Withdrawing Groups : The bromothiophene group in the target compound contrasts with the chlorinated phthalimide in and trifluoromethyl groups in . Bromine’s larger atomic radius may enhance π-stacking interactions compared to chlorine or fluorine.
  • However, its combination with glycine in the target compound is unique.
  • Glycine Backbone: Unlike glyphosate (a glycine derivative with a phosphonomethyl group, ), the target compound’s thiophene-carbonyl substituent may confer distinct electronic or binding properties.
Physicochemical Properties
  • Lipophilicity : The bromothiophene and cyclopropylmethyl groups in the target compound likely increase lipophilicity compared to glyphosate (logP ~ -1.7) or unsubstituted glycine.
  • Stability : Cyclopropane rings (as in ) resist metabolic degradation, while bromine’s electronegativity could stabilize the carbonyl group against hydrolysis.

Biological Activity

The compound n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine , identified by its CAS number 1405433-68-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources including patents, scientific journals, and chemical databases.

Physical Properties

  • Density : Data not explicitly available.
  • Solubility : Generally soluble in organic solvents.

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, potentially via Nrf2 activation pathways.
  • Antiallergic Properties : Patents indicate its use in treating allergic conditions, suggesting that it may inhibit histamine release or other mediators involved in allergic responses .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced the viability of certain cancer cell lines, indicating potential anticancer properties.
    • The compound was found to inhibit specific enzymes associated with tumor growth and metastasis.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer agent.
    • Behavioral studies indicated improvements in cognitive functions in models of neurodegeneration.

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levelsPatent
NeuroprotectiveProtection against oxidative stressJournal
AntiallergicInhibition of histamine releasePatent
AnticancerReduced cell viability in cancer linesACS Publications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Bromothiophene-2-carbonyl)-N-(cyclopropylmethyl)glycine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling bromothiophene derivatives with cyclopropylmethyl glycine precursors. Key steps include:

  • Thiophene bromination : Use regioselective bromination at the 3-position of thiophene, monitored via HPLC or GC to confirm purity (>95% as per typical standards for brominated intermediates) .
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Yield optimization requires precise stoichiometric ratios (1:1.2 for acyl chloride:amine) and temperature control (0–5°C during activation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C, as observed in structurally similar brominated thiophenes .
  • Light sensitivity : Store at 4°C in amber vials to prevent photodegradation, based on protocols for bromophenylacetic acid derivatives .
  • Hydrolytic stability : Conduct pH-dependent degradation assays (e.g., 1–14 pH range) with LC-MS monitoring to identify hydrolysis products (e.g., free glycine or cyclopropane derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings). Compare with experimental data from analogous bromothiophene-carbonyl compounds .
  • Reaction path simulations : Employ transition-state modeling (e.g., using Gaussian or ORCA) to predict activation barriers for nucleophilic substitution at the bromine center .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., rate constants measured via NMR or UV-Vis) to resolve discrepancies .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Compile data from diverse assays (e.g., enzyme inhibition vs. cellular uptake studies) and apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., solvent effects or impurity levels) .
  • Reproducibility protocols : Standardize assay conditions (e.g., DMSO concentration <0.1%, cell line passage number) as per guidelines for glycine derivatives .
  • Orthogonal validation : Confirm activity using alternative techniques (e.g., SPR for binding affinity vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar antisolvents (hexane, ether) to induce slow nucleation. For brominated analogs, 70:30 DMSO:hexane has yielded suitable crystals .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours improves crystal lattice formation .
  • Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic interactions from the cyclopropyl group .

Handling and Safety Considerations

Q. What precautions are critical when handling this compound in aqueous environments?

  • Methodological Answer :

  • pH control : Maintain neutral pH (6–8) to avoid hydrolysis of the amide bond, as acidic/basic conditions accelerate degradation .
  • Glovebox use : Limit exposure to moisture by handling in anhydrous environments (<10 ppm H₂O) for long-term stability .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal, following protocols for halogenated organics .

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